molecular formula C7H15ClO B1626092 (2S)-1-Chloroheptan-2-OL CAS No. 81007-64-9

(2S)-1-Chloroheptan-2-OL

Cat. No.: B1626092
CAS No.: 81007-64-9
M. Wt: 150.64 g/mol
InChI Key: PLOHTJPTRQIWDY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-Chloroheptan-2-OL is an organic compound with a chiral center, making it an enantiomer. This compound is a chlorinated alcohol, which means it contains both a chlorine atom and a hydroxyl group attached to a heptane backbone. The presence of the chiral center at the second carbon atom gives rise to its specific (2S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Chloroheptan-2-OL can be achieved through several methods. One common approach involves the chlorination of heptan-2-ol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to ensure the selective formation of the (2S) enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-Chloroheptan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form heptan-2-ol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Sodium hydroxide (NaOH) or other strong bases are typically used.

Major Products:

    Oxidation: Heptan-2-one or heptanal.

    Reduction: Heptan-2-ol.

    Substitution: Heptan-2-ol.

Scientific Research Applications

(2S)-1-Chloroheptan-2-OL has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving chiral alcohols.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-1-Chloroheptan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various enzymes, influencing their activity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    (2R)-1-Chloroheptan-2-OL: The enantiomer of (2S)-1-Chloroheptan-2-OL, differing in the spatial arrangement of atoms around the chiral center.

    Heptan-2-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.

    1-Chloroheptane: Lacks the hydroxyl group, making it less reactive in oxidation and reduction reactions.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-1-chloroheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOHTJPTRQIWDY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508578
Record name (2S)-1-Chloroheptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81007-64-9
Record name (2S)-1-Chloroheptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-Chloroheptan-2-OL
Reactant of Route 2
Reactant of Route 2
(2S)-1-Chloroheptan-2-OL
Reactant of Route 3
Reactant of Route 3
(2S)-1-Chloroheptan-2-OL
Reactant of Route 4
Reactant of Route 4
(2S)-1-Chloroheptan-2-OL
Reactant of Route 5
Reactant of Route 5
(2S)-1-Chloroheptan-2-OL
Reactant of Route 6
(2S)-1-Chloroheptan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.